molecular formula C12H12N2O3 B8594069 1,2-dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

1,2-dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B8594069
M. Wt: 232.23 g/mol
InChI Key: SUAXVZXXTSQTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1,2-dimethyl-3-oxo-5-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-13-10(8-6-4-3-5-7-8)9(12(16)17)11(15)14(13)2/h3-7H,1-2H3,(H,16,17)

InChI Key

SUAXVZXXTSQTAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde was dissolved in t-butyl alcohol (23.5 mL) and 2-methyl-2-butene (8.3 mL, 78.5 mmol) was added at 0° C. After adding an aqueous solution of sodium chlorite (80% tech, 0.95 g, 8.7 mmol) in water (10 mL) and a suspension of potassium phosphite monobasic (3.44 g, 25.3 mmol) in water (23.5 mL) to the resulting reaction mixture, the mixture was stirred at room temperature for 10 hours. After adding water to the stirred reaction mixture, the aqueous layer was extracted with ethyl acetate, dichloromethane and 10:1 dichloromethane/methanol. The organic layer was collected, dried with sodium sulfate, and then filtered. The filtrate was concentrated. The resulting residue was washed with a small volume of ethyl acetate to give the target compound as a white solid (350 mg, 1.5 mmol, 35% yield).
Name
1,2-Dimethyl-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3.44 g
Type
reactant
Reaction Step Four
Name
Quantity
23.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
35%

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